CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C2
. The InChI key is SIMIIXFMGJYGLR-UHFFFAOYSA-N
. The synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate typically involves several key steps, utilizing reagents such as ammonium chloride and zinc in methanol under controlled temperatures. One effective method described involves:
This method emphasizes mild reaction conditions and high yields, making it suitable for large-scale production.
The molecular structure of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate features a spirocyclic framework that includes:
The detailed structure can be represented using chemical notation or molecular modeling software to visualize its three-dimensional conformation.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate participates in various chemical reactions typical of compounds with carbonyl and carboxylate functionalities:
Each of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts or other reagents.
The mechanism of action for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate primarily relates to its interactions with biological targets due to its structural features:
Research into specific targets for this compound is ongoing, particularly in the context of drug discovery.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in various environments and applications.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate has significant applications in several fields:
The versatility of this compound makes it an important subject for further research and development within chemical sciences.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2